molecular formula C5H2Cl2F2N2 B1404762 4,6-Dichloro-5-(difluoromethyl)pyrimidine CAS No. 1443290-45-6

4,6-Dichloro-5-(difluoromethyl)pyrimidine

Cat. No. B1404762
M. Wt: 198.98 g/mol
InChI Key: PKVJMACXCLXTKX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl2F2N2 . It has a molecular weight of 198.99 g/mol . This compound is used in research and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidine involves various methods. One such method involves the use of organolithium reagents . The reaction of 4,6-dichloropyrimidine with phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The InChI code for 4,6-Dichloro-5-(difluoromethyl)pyrimidine is 1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H . This code provides a unique identifier for the molecular structure of this compound.


Chemical Reactions Analysis

4,6-Dichloro-5-(difluoromethyl)pyrimidine can undergo various chemical reactions. For instance, it can participate in an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . It can also be involved in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-(difluoromethyl)pyrimidine include a boiling point of 176 °C and a melting point of 65-67 °C . It is soluble in 95% ethanol .

Scientific Research Applications

Nonlinear Optical Material The compound has been identified as a potential third-order nonlinear optical material. Detailed spectroscopic studies and density functional theory (DFT) calculations have been conducted to understand its molecular and electronic structure. The compound shows promising applications in nonlinear optical devices like optical limiting and optical switching, attributed to its significant nonlinear optical susceptibility χ(3) and refractive index (Murthy et al., 2019).

Chemoselective Reactions Chemoselective SNAr reactions involving 4,6-Dichloro-5-(difluoromethyl)pyrimidine have been described, particularly in reactions with amines and their derivatives. These reactions are sensitive to the steric and electronic nature of the reactants, showcasing the compound's role in fine-tuning chemical reactions for specific outcomes (Baiazitov et al., 2013).

Synthesis of Bioactive Compounds The compound plays a critical role in synthesizing various bioactive compounds. Studies have shown its involvement in the synthesis of pyrimidine derivatives, which are key intermediates in pharmaceuticals. These synthetic routes are noted for their convenience and efficiency, making the compound valuable in medicinal chemistry (Chai Hui-fan, 2013).

properties

IUPAC Name

4,6-dichloro-5-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVJMACXCLXTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259162
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-(difluoromethyl)pyrimidine

CAS RN

1443290-45-6
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443290-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 4,6-dichloro-5-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Raubo, RJ Carbajo, W McCoull, J Raubo… - Organic & Biomolecular …, 2021 - pubs.rsc.org
An efficient macrocyclisation approach based on the double aromatic nucleophilic substitution (SNACK) was developed. This methodology allows a facile incorporation of heterocyclic …
Number of citations: 4 pubs.rsc.org

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